1,1'-Biphenyl, 2,2'-diethynyl-
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemistry
Biphenyls, which consist of two benzene (B151609) rings joined at the 1,1' position, are a cornerstone of modern organic chemistry. bohrium.comrsc.org While biphenyl itself is relatively non-reactive, the introduction of functional groups onto the rings transforms it into a versatile intermediate for synthesizing a wide array of valuable compounds. arabjchem.org
Biphenyl derivatives are integral components in numerous applications, including:
Pharmaceuticals: Many drugs for treating conditions like inflammation, cardiovascular disorders, and cancer contain a biphenyl core. bohrium.comresearchgate.netajgreenchem.com
Agrochemicals: Substituted biphenyls are used in the development of pesticides. arabjchem.orgresearchgate.net
Materials Science: They serve as essential building blocks for liquid crystals and the fluorescent layers in organic light-emitting diodes (OLEDs). bohrium.comrsc.orgajgreenchem.com
The ability to functionalize the biphenyl scaffold allows chemists to fine-tune the properties of the resulting molecules, leading to a broad spectrum of applications. arabjchem.org
Unique Structural Attributes of 1,1'-Biphenyl, 2,2'-diethynyl-
The distinct chemical behavior and potential applications of 1,1'-Biphenyl, 2,2'-diethynyl- stem from its specific structural features, namely the ethynyl (B1212043) groups and the stereochemistry of the biphenyl linkage.
Ethynyl Functionalities and Their Reactivity
The ethynyl group (—C≡CH) is a highly versatile functional group in organic synthesis. wikipedia.org Its reactivity allows for a variety of chemical transformations, making it a valuable tool for constructing more complex molecules. The presence of two ethynyl groups in 1,1'-Biphenyl, 2,2'-diethynyl- opens up numerous possibilities for polymerization and the creation of extended conjugated systems. ontosight.aiossila.com A common and powerful method for synthesizing compounds like 1,1'-Biphenyl, 2,2'-diethynyl- is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex. ontosight.ai
Conformational Isomerism and Atropisomerism in 2,2'-Disubstituted Biphenyls
Biphenyl itself is not planar; the two phenyl rings are twisted relative to each other due to steric hindrance between the hydrogen atoms at the ortho positions. libretexts.org When bulky substituents are present at the 2, 2', 6, and 6' positions, rotation around the single bond connecting the two rings can be significantly restricted. pharmaguideline.comslideshare.net
If the substituents at the ortho positions are large enough, the energy barrier to rotation can be high enough to allow for the isolation of stable, non-interconverting rotational isomers, known as atropisomers. libretexts.orgmsu.edu This phenomenon is a form of axial chirality, where the molecule is chiral due to hindered rotation about an axis, rather than a stereocenter. pharmaguideline.com For a 2,2'-disubstituted biphenyl to be chiral, the substituents on each ring must be different. libretexts.org In the case of 1,1'-Biphenyl, 2,2'-diethynyl-, the two ortho substituents are identical ethynyl groups, and the remaining ortho positions are occupied by hydrogen atoms. While rotation around the central C-C bond is restricted to some extent, it does not lead to stable, resolvable enantiomers at room temperature.
Scope and Research Focus on 1,1'-Biphenyl, 2,2'-diethynyl-
Research on 1,1'-Biphenyl, 2,2'-diethynyl- and its derivatives is primarily focused on their potential in materials science. The rigid biphenyl core and the reactive ethynyl end-groups make this compound an excellent candidate for the synthesis of:
Conjugated Polymers: The ethynyl groups can undergo polymerization reactions to form long, conjugated chains, which are of interest for their electronic and optical properties.
Organic Frameworks: It can be used as a linker in the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis. ossila.com
Complex Molecular Architectures: The compound serves as a building block for creating larger, well-defined molecular structures with specific functionalities. ontosight.ai
The study of its synthesis, reactivity, and incorporation into larger systems continues to be an active area of chemical research.
Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,1'-Biphenyl, 2,2'-diethynyl- | C₁₆H₁₀ | 202.25 | 18442-29-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2-(2-ethynylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTBMUQIQHZEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171576 | |
| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18442-29-0 | |
| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018442290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1,1 Biphenyl, 2,2 Diethynyl and Its Derivatives
Direct Synthesis of 1,1'-Biphenyl, 2,2'-diethynyl-
The direct synthesis of the parent compound, 1,1'-biphenyl, 2,2'-diethynyl-, can be achieved through several strategic approaches, primarily involving coupling reactions to introduce the alkyne functionalities or by building the biphenyl (B1667301) core from already functionalized precursors.
Coupling Reactions for Alkynyl Functionalization
A prominent and widely utilized method for the direct synthesis of 1,1'-biphenyl, 2,2'-diethynyl- involves the Sonogashira coupling reaction. ontosight.aiwikipedia.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In this context, a 2,2'-dihalobiphenyl serves as the substrate, which is then reacted with a suitable terminal alkyne. ontosight.ai
A typical reaction involves the coupling of 2,2'-diiodobiphenyl (B1330377) with an acetylene (B1199291) source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligands and the amine base can significantly influence the reaction's outcome. nih.gov For instance, tris(o-tolyl)phosphine has been identified as an effective ligand for certain phenylethynylation reactions. nih.gov
Precursor Functionalization Routes
An alternative strategy involves the functionalization of precursor molecules that are later used to construct the biphenyl system. This can involve preparing functionalized phenyl rings that already contain the ethynyl (B1212043) or a precursor to the ethynyl group. These functionalized rings can then be coupled to form the final 2,2'-diethynylbiphenyl structure. For example, a functionalized arylboronic acid can be prepared and subsequently used in a Suzuki-Miyaura coupling reaction to form the biphenyl backbone. gre.ac.ukacs.org
Synthesis of Related Biphenyl-Diethynyl Compounds
The synthesis of derivatives of 1,1'-biphenyl, 2,2'-diethynyl- often employs similar palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents on the biphenyl core.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed reactions are central to the synthesis of a wide array of biphenyl derivatives. mdpi.com The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools in this context. wikipedia.orggre.ac.uk
The Sonogashira coupling is not only used for the direct synthesis of the parent compound but is also instrumental in creating derivatives by coupling various substituted 2,2'-dihalobiphenyls with different terminal alkynes. ontosight.aiorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a base like an amine, which also can act as the solvent. wikipedia.orgorganic-chemistry.org
The Suzuki-Miyaura coupling is another cornerstone of biphenyl synthesis. gre.ac.ukacs.org This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. gre.ac.ukacs.orgrsc.org This method is highly versatile for creating unsymmetrical biaryls and tolerates a wide range of functional groups. gre.ac.ukacs.org For synthesizing derivatives of 1,1'-biphenyl, 2,2'-diethynyl-, one could envision a strategy where a diethynyl-functionalized arylboronic acid is coupled with a suitable aryl halide, or vice-versa. The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. liv.ac.uknih.gov
Table 1: Comparison of Sonogashira and Suzuki-Miyaura Coupling Reactions
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling |
|---|---|---|
| Reactants | Terminal alkyne and aryl/vinyl halide | Organoboron compound and organohalide |
| Catalyst System | Palladium catalyst and Copper(I) co-catalyst | Palladium(0) complex |
| Bond Formed | C(sp)-C(sp2) | C(sp2)-C(sp2) |
| Key Advantage | Direct introduction of alkynyl groups | High functional group tolerance, synthesis of diverse biaryls |
| Typical Base | Amine (e.g., triethylamine) | Carbonates (e.g., Na2CO3, K2CO3), Phosphates |
Other Metal-Mediated Coupling Approaches
While palladium catalysis dominates the field, other metal-mediated reactions can also be employed for the synthesis of biphenyls. First-row transition metals are gaining attention due to their low cost and unique reactivity. harvard.edunih.gov Reactions like the Ullmann coupling, which traditionally uses copper, can be used for the synthesis of symmetrical biaryls. rsc.org Nickel-catalyzed cross-coupling reactions, such as the Kumada and Negishi couplings, also offer alternative routes for forming the biphenyl scaffold. nih.govnih.gov These methods might be particularly useful for specific substrates or for achieving different selectivity compared to palladium-based systems.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. flashcards.worldnumberanalytics.com This strategy can be applied to the synthesis of 1,1'-biphenyl, 2,2'-diethynyl- and its derivatives. For instance, a biphenyl core with different functional groups at the 2,2'-positions can be synthesized first, followed by the conversion of these groups into ethynyl moieties.
An example of this would be the synthesis of 2,2'-dihalobiphenyl followed by a double elimination reaction to form the alkyne functionalities. Another approach could involve the reduction of a 2,2'-bis(carbonyl)biphenyl derivative to the corresponding dialcohol, which is then converted to a dihalide and subsequently to the diethynyl compound. The conversion of aldehydes or ketones to alkynes can also be achieved through various established methods. vanderbilt.eduyoutube.com
Research Findings on the Stereoselective Synthesis and Chiral Resolution of 1,1'-Biphenyl, 2,2'-diethynyl- Remain Elusive
A thorough review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the stereoselective synthesis and chiral resolution of the specific compound 1,1'-Biphenyl, 2,2'-diethynyl- and its atropisomeric derivatives. Despite extensive searches for methodologies pertaining to the enantioselective preparation or separation of enantiomers of this molecule, no specific studies, data, or established protocols were identified.
The field of atropisomeric biaryl synthesis is well-established, with numerous strategies developed for a wide array of substituted biphenyls and binaphthyls. These methods often involve transition-metal-catalyzed cross-coupling reactions with chiral ligands, organocatalytic approaches, or classical resolution techniques using chiral resolving agents. However, the application of these methods to the 2,2'-diethynyl substituted biphenyl core has not been reported in the accessible literature.
Consequently, information regarding the following is not available:
Stereoselective Synthetic Routes: There are no published methods detailing the asymmetric synthesis of atropisomeric 1,1'-Biphenyl, 2,2'-diethynyl- to yield enantiomerically enriched or pure forms directly.
Chiral Resolution: No procedures for the separation of racemic mixtures of 1,1'-Biphenyl, 2,2'-diethynyl- into its constituent enantiomers have been described. This includes techniques such as diastereomeric crystallization or chiral chromatography.
Research Data and Findings: As a result of the absence of synthetic and resolution studies, there are no associated data tables, detailed research findings, or characterization of the chiroptical properties of the individual atropisomers of this compound.
While the principles of stereoselective synthesis and chiral resolution are broadly applicable, the successful implementation for a specific target molecule is highly dependent on its unique structural and electronic properties. The ethynyl substituents at the 2 and 2' positions of the biphenyl system present specific steric and electronic features that would necessitate dedicated research to develop effective enantioselective methodologies.
At present, any discussion on the stereoselective synthesis and chiral resolution of atropisomeric 1,1'-Biphenyl, 2,2'-diethynyl- would be purely speculative. Further experimental investigation is required to establish viable synthetic routes and resolution protocols for this particular class of compounds.
Coordination Chemistry and Metallosupramolecular Architectures Involving 1,1 Biphenyl, 2,2 Diethynyl
1,1'-Biphenyl, 2,2'-diethynyl- as a Ligand in Transition Metal Complexes
The utility of biphenyl (B1667301) scaffolds in designing ligands for transition metal catalysis and coordination polymers is well-established. scielo.org.zaacs.orgscispace.comnih.gov These ligands can be tailored to create specific bite angles and steric environments around a metal center. acs.orgnih.gov However, information regarding 1,1'-Biphenyl, 2,2'-diethynyl- in this capacity is not available in the reviewed literature.
Ligand Design Principles and Chelation
In principle, the design of a ligand like 1,1'-Biphenyl, 2,2'-diethynyl- would be guided by the unique properties of the 2,2'-disubstituted biphenyl core and the terminal alkyne functionalities. The substitution at the 2 and 2' positions induces a dihedral angle between the two phenyl rings, creating a non-planar, chiral scaffold which is a key feature in many asymmetric catalysts. scispace.com The ethynyl (B1212043) groups (–C≡CH) are versatile functionalities in coordination chemistry, capable of σ-bonding, π-bonding, or acting as precursors for further reactions.
Chelation, the formation of a ring structure between a ligand and a central metal atom, would be a primary consideration. nih.govsysrevpharm.org The two ethynyl groups in a cis conformation relative to the biphenyl axis could potentially coordinate to a single metal center, forming a large chelate ring. However, no specific studies demonstrating or detailing the chelation behavior of 1,1'-Biphenyl, 2,2'-diethynyl- with transition metals have been found.
Coordination Modes and Geometries
The coordination modes of ligands are diverse and dictate the final geometry of the metal complex. nih.govresearchgate.netrsc.org Biphenyl-based ligands can act as bridging linkers between metal centers or as chelating agents. nih.gov The terminal alkyne groups of 1,1'-Biphenyl, 2,2'-diethynyl- could theoretically coordinate in several ways:
η¹-alkynyl: Where the deprotonated terminal carbon forms a sigma bond with the metal.
η²-alkyne: Where the π-system of the carbon-carbon triple bond coordinates side-on to the metal.
Bridging modes: Where the ligand links two or more metal centers.
Without experimental data from synthesized complexes of 1,1'-Biphenyl, 2,2'-diethynyl-, any description of its preferred coordination modes and the resulting geometries remains speculative.
Influence of Diethynyl Functionality on Metal Coordination
The electronic and steric properties of the diethynyl groups would significantly influence metal coordination. The electron-withdrawing nature of the alkynes would affect the electron density of the biphenyl rings. The linear and rigid nature of the C≡C bond imposes specific steric constraints. In other ligand systems, such functional groups are known to stabilize metal complexes and participate in their electronic structure. acs.org However, specific research detailing these influences for 1,1'-Biphenyl, 2,2'-diethynyl- is absent from the available literature.
Metal-Organic Frameworks (MOFs) Utilizing 1,1'-Biphenyl, 2,2'-diethynyl- as a Linker
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. wikipedia.orgnih.govusf.edu The geometry and functionality of the linker are crucial in determining the topology and properties of the resulting MOF. uab.catrsc.org While numerous biphenyl derivatives, particularly dicarboxylates, have been employed as linkers, ccspublishing.org.cnuio.no the use of 1,1'-Biphenyl, 2,2'-diethynyl- as a primary building block for MOFs is not documented in the searched scientific reports. In contrast, its isomer, 4,4'-diethynyl-1,1'-biphenyl, has been used to construct covalent organic frameworks and other polymers. ossila.com
Design and Assembly Principles of Diethynyl-Biphenyl-Based MOFs
The design of MOFs relies on the principles of reticular chemistry, where the geometry of the secondary building units (SBUs) and the linkers direct the assembly of a predictable network topology. uab.catrsc.org A non-linear linker like 1,1'-Biphenyl, 2,2'-diethynyl-, due to the inherent twist of the biphenyl core, would be expected to produce complex, three-dimensional frameworks rather than simple, linear structures. The ethynyl groups could potentially coordinate directly to the metal SBUs or be chemically modified post-synthesis.
Despite these theoretical design considerations, there are no specific examples or assembly principles reported for MOFs based on this particular linker.
Structural Diversity and Topology in Diethynyl-Biphenyl MOFs
The structural diversity and topology of MOFs are direct consequences of the linker's geometry and connectivity. ccspublishing.org.cnrsc.orgliverpool.ac.uk The twisted nature of the 2,2'-disubstituted biphenyl backbone can lead to topologies different from those obtained with linear linkers. uab.catliverpool.ac.uk However, in the absence of any synthesized MOFs using 1,1'-Biphenyl, 2,2'-diethynyl-, there is no information on the potential structural diversity or resulting network topologies.
Self-Assembly of Discrete Metallosupramolecular Systems
Beyond infinite polymers, rigid and semi-rigid ligands are crucial in the self-assembly of discrete, three-dimensional structures like coordination cages and polyhedra. These molecules, formed through the dynamic and reversible nature of metal-ligand bonds, have cavities capable of encapsulating guest molecules, leading to applications in catalysis, sensing, and drug delivery.
The directional bonding approach, using metal centers with specific coordination geometries and organic ligands with defined angles, allows for the rational design of complex polyhedra. The linear geometry of the ethynyl groups in 1,1'-Biphenyl, 2,2'-diethynyl- combined with the twist of the biphenyl core could potentially serve as a bitopic or ditopic "strut" in such assemblies.
However, a survey of published research reveals no instances of 1,1'-Biphenyl, 2,2'-diethynyl- being used to successfully self-assemble discrete, hollow coordination cages or polyhedra. Research on the coordination chemistry of this ligand has documented the synthesis of simpler, discrete organometallic systems. Specifically, its reaction with gold(I) phosphine (B1218219) precursors has been shown to yield well-defined, dinuclear gold(I) alkynyl complexes. dntb.gov.uaorcid.org In these examples, the ligand bridges two metal centers, but the resulting structure is a simple linear complex rather than an enclosed, cage-like architecture.
The formation of helical and other chiral supramolecular structures often relies on the use of building blocks that are themselves chiral. Biphenyls substituted at the 2, 2', 6, and 6' positions can exhibit axial chirality (a form of atropisomerism) if the rotation around the central C-C single bond is sufficiently hindered.
The compound 1,1'-Biphenyl, 2,2'-diethynyl- is a classic example of a molecule possessing axial chirality. The steric hindrance between the hydrogen atoms at the 6 and 6' positions is sufficient to create a significant energy barrier for rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). The twisted, non-planar conformation of the biphenyl backbone has been confirmed by single-crystal X-ray diffraction of its organometallic complexes. dntb.gov.uaorcid.org
This inherent chirality makes 1,1'-Biphenyl, 2,2'-diethynyl- a prime candidate for constructing higher-order chiral superstructures. In principle, using an enantiomerically pure form of the ligand should allow for the diastereoselective self-assembly of chiral coordination compounds, such as helicates. However, while the fundamental chirality of the ligand is well-understood, a review of the literature did not yield specific studies detailing the self-assembly of complex helical structures or other chiral assemblies derived from 1,1'-Biphenyl, 2,2'-diethynyl-. The potential for this ligand to act as a "chirality-transfer" agent in supramolecular chemistry remains an area for future exploration.
Compound Information Tables
Table 1: Properties of 1,1'-Biphenyl, 2,2'-diethynyl-
Table 2: List of Mentioned Compounds
Covalent Organic Frameworks Cofs and Extended Porous Networks Based on 1,1 Biphenyl, 2,2 Diethynyl
Design and Synthesis of Diethynyl-Biphenyl-Linked COFs
The creation of COFs and porous networks from 1,1'-Biphenyl, 2,2'-diethynyl- hinges on strategic design and precise synthesis methodologies. These approaches aim to control the connectivity of the monomer units, leading to materials with desired porosity and dimensionality.
Reticular Synthesis Strategies
Reticular synthesis, a cornerstone of COF chemistry, allows for the predetermined assembly of molecular building blocks into extended, crystalline structures. mdpi.comchinesechemsoc.orgacs.orgrsc.org This bottom-up approach relies on the geometry of the monomers and the reversibility of the linkage-forming reactions to achieve long-range order. mdpi.comescholarship.org For diethynyl-biphenyl-based COFs, the linear and rigid nature of the 1,1'-Biphenyl, 2,2'-diethynyl- linker makes it an ideal candidate for constructing well-defined porous architectures. ossila.com The synthesis typically involves the condensation of the diethynyl monomer with complementary building blocks, often under solvothermal conditions, to facilitate the formation of a thermodynamically stable, crystalline framework. mdpi.comrsc.org The choice of reaction conditions and solvent systems is crucial for controlling the crystallization process and minimizing the formation of amorphous byproducts. escholarship.org
Copolymerization Techniques for Conjugated Porous Networks
Copolymerization offers a powerful tool for tuning the properties of porous organic polymers. researchgate.net By incorporating multiple, distinct monomer units into the same network, it is possible to systematically control material properties such as pore size and surface area. acs.org In the context of 1,1'-Biphenyl, 2,2'-diethynyl-, statistical copolymerization with other diethynyl or multifunctional monomers can be employed to create conjugated porous networks with tailored characteristics. ossila.comacs.org This approach is particularly advantageous for amorphous networks where the lack of long-range crystalline order is compensated by the ability to fine-tune properties through monomer composition. acs.org The resulting copolymers often exhibit properties that are intermediate between those of the corresponding homopolymers, allowing for continuous control over the material's performance. researchgate.net
Structural Characteristics of Diethynyl-Biphenyl COFs
The structural features of COFs and porous networks derived from 1,1'-Biphenyl, 2,2'-diethynyl- are central to their function. These characteristics, including pore architecture, dimensionality, and crystallinity, are dictated by the synthetic methods employed.
Pore Architectures and Dimensionality
The use of 1,1'-Biphenyl, 2,2'-diethynyl- as a linker allows for the construction of both two-dimensional (2D) and three-dimensional (3D) porous networks. rsc.orgacs.org In 2D COFs, the linear diethynyl-biphenyl units connect other planar building blocks to form layered sheets, which then stack to create 1D channels. chinesechemsoc.org The dimensions of these pores can be precisely controlled by the length and geometry of the comonomers used in the synthesis. mdpi.commdpi.com For instance, combining linear linkers with trigonal nodes can lead to hexagonal pores. mdpi.com
3D COFs based on this linker can be achieved by using tetrahedral or other non-planar building blocks, resulting in more complex and interconnected pore systems. acs.orgliverpool.ac.uk These 3D architectures often exhibit higher surface areas and lower densities compared to their 2D counterparts. liverpool.ac.uk The resulting pore sizes can range from microporous (<2 nm) to mesoporous (2-50 nm), depending on the specific building blocks and synthetic conditions. mdpi.com For example, a microporous organic polymer derived from 1,1'-Biphenyl, 2,2'-diethynyl- and a boron-based node exhibited a pore size of 1.08 nm. ossila.com
Crystallinity and Amorphous Networks
A defining feature of COFs is their crystallinity, which arises from the reversible nature of the covalent bond formation during synthesis, allowing for error correction and the formation of ordered structures. escholarship.org However, the synthesis of highly crystalline COFs can be challenging, and in some cases, amorphous or semi-crystalline networks are formed. uni-muenchen.de
The degree of crystallinity has a significant impact on the material's properties. Crystalline COFs possess well-defined pore structures and high surface areas. nih.gov In contrast, amorphous porous organic polymers, while lacking long-range order, can still exhibit permanent porosity and high surface areas. acs.org The amorphous nature of some networks can even be advantageous, for example, in enabling the fine-tuning of pore size through statistical copolymerization, a level of control that is more difficult to achieve with crystalline materials. acs.org
Functionalization and Derivatization of COF Frameworks
The functionalization of COFs and porous networks is a key strategy for tailoring their properties for specific applications. mdpi.com This can be achieved through two primary approaches: pre-synthetic functionalization of the building blocks or post-synthetic modification of the framework. mdpi.com
By using monomers that already contain desired functional groups, the functionality is directly incorporated into the framework during synthesis. This "bottom-up" approach allows for precise control over the placement and density of functional groups within the porous structure. mdpi.com
Post-synthetic modification, on the other hand, involves chemically altering the framework after its initial synthesis. This can include the introduction of new functional groups onto the pore walls or the modification of existing ones. escholarship.org For instance, anionic porous polymers have been synthesized and subsequently loaded with metal ions through ion exchange. rsc.org This versatility allows for the creation of materials with a wide range of chemical and physical properties, expanding their potential applications. mdpi.com
Advanced Materials Science Applications of 1,1 Biphenyl, 2,2 Diethynyl and Its Derived Polymers
Polymerization of 1,1'-Biphenyl, 2,2'-diethynyl-
The presence of two terminal alkyne functionalities in 1,1'-Biphenyl, 2,2'-diethynyl- allows for its polymerization through several mechanisms, leading to the formation of diverse macromolecular architectures.
Chain-Growth Polymerization of Ethynyl-Functionalized Biphenyls
Chain-growth polymerization is a process where monomer molecules sequentially add to a growing polymer chain, which has a limited number of active sites at any given time. kpi.uaresearchgate.net This process typically involves initiation, propagation, and termination steps. kpi.ua For diethynylarenes like 1,1'-Biphenyl, 2,2'-diethynyl-, transition metal catalysts, particularly those based on rhodium, are often employed to facilitate a controlled polymerization process. acs.orgunizar.es
While direct studies on the chain-growth polymerization of 1,1'-Biphenyl, 2,2'-diethynyl- are not extensively documented, insights can be drawn from the polymerization of its structural isomer, p-diethynylbiphenyl. Both catalytic and oxidative polymerization methods have been investigated for p-diethynylbiphenyl, yielding polymers with extended π-conjugated systems. cmu.edu Rhodium(I)-based catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene), are known to effectively catalyze the polymerization of phenylacetylenes, proceeding via a 2,1-insertion mechanism to produce stereoregular polymers. acs.org It is plausible that similar rhodium catalysts could induce the chain-growth polymerization of 1,1'-Biphenyl, 2,2'-diethynyl-.
A potential pathway for the polymerization is through cyclopolymerization, a method that involves the intramolecular cyclization of a bifunctional monomer preceding the propagation step. chemrxiv.orgchemrxiv.orgresearchgate.net For 2,2'-diisocyano-1,1'-binaphthalenes, which share a similar binaphthyl backbone, organonickel or organopalladium complexes can initiate a living cyclopolymerization to form helical polymers. chemrxiv.org A similar mechanism could be envisioned for 1,1'-Biphenyl, 2,2'-diethynyl-, where the two ethynyl (B1212043) groups of a single monomer molecule react to form a cyclic repeating unit within the polymer chain.
Synthesis of Catenanes and Mechanically Interlocked Molecules
Catenanes are molecules composed of two or more interlocked rings that are not covalently bonded but are mechanically linked. cmu.edu The synthesis of these mechanically interlocked molecules (MIMs) often relies on template-directed strategies to preorganize the molecular components before the final ring-closing reactions. researchgate.netcmu.edunih.gov
While the direct use of 1,1'-Biphenyl, 2,2'-diethynyl- in catenane synthesis is not explicitly detailed in the provided search results, its structural motifs are relevant. The biphenyl (B1667301) unit is a common component in the design of linear strands and macrocycles for MIMs. researchgate.net For instance, covalent templating has been employed to synthesize cmu.educatenanes by connecting two linear strands in a perpendicular fashion through a central linkage, followed by macrocyclization. nih.gov The ethynyl groups of 1,1'-Biphenyl, 2,2'-diethynyl- are highly versatile for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the efficient formation of the final macrocyclic rings in catenane synthesis. nih.gov The synthesis of a poly cmu.educatenane has been achieved through the 1,3-dipolar cycloaddition of a diazido cmu.educatenane with 4,4'-diethynylbiphenyl, a structural isomer of the target compound. researchgate.net
Functional Polymers and Conjugated Systems
The incorporation of the 2,2'-diethynyl-1,1'-biphenyl moiety into polymer backbones leads to materials with unique functional properties, including high thermal stability, good solubility, and interesting opto-electronic characteristics.
Poly(ether imide)s and Related High-Performance Polymers
Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. nasa.gov However, their processability can be a challenge due to poor solubility. nasa.gov Introducing non-coplanar biphenyl units, such as the one in 1,1'-Biphenyl, 2,2'-diethynyl-, into the polymer backbone is a successful strategy to enhance solubility and processability without significantly compromising thermal properties. nasa.govacs.org
The synthesis of poly(ether imide)s often involves the polycondensation of a dianhydride with a diamine. nasa.govacs.orgresearchgate.net While the direct incorporation of 1,1'-Biphenyl, 2,2'-diethynyl- into poly(ether imide)s is not explicitly described, the use of structurally related 2,2'-dimethyl-4,4'-biphenyl units has been shown to yield highly organosoluble poly(ether imide)s. acs.org These polymers exhibit high glass transition temperatures (Tg) in the range of 224–256 °C and are stable up to 489 °C in a nitrogen atmosphere. acs.org The resulting polymer films are tough and flexible, with tensile strengths of 84–116 MPa and tensile moduli of 1.9–2.7 GPa. acs.org
| Property | Value |
| Inherent Viscosity | 0.55–0.81 dL·g⁻¹ |
| Number-Average Molecular Weight | Up to 45,000 |
| Weight-Average Molecular Weight | Up to 82,000 |
| Glass Transition Temperature (Tg) | 224–256 °C |
| 10% Weight Loss Temperature (in N₂) | > 489 °C |
| Tensile Strength | 84–116 MPa |
| Tensile Modulus | 1.9–2.7 GPa |
| Table 1: Typical properties of poly(ether imide)s containing 2,2'-dimethyl-4,4'-biphenyl units. acs.org |
Electrically Conductive and Opto-Electronic Polymers (e.g., OLED materials)
Conjugated polymers derived from monomers like 1,1'-Biphenyl, 2,2'-diethynyl- are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs). researchgate.netlookchem.comgoogle.com The extended π-conjugation along the polymer backbone allows for charge transport, a key requirement for these devices. The biphenyl unit is a common building block in materials for OLEDs, often used in the emissive or charge transport layers. researchgate.netacs.org
While specific data for polymers derived directly from 1,1'-Biphenyl, 2,2'-diethynyl- in OLEDs is limited, related structures show significant promise. For example, polycarbazole derivatives containing biphenyl units have been used as active materials in OLEDs, demonstrating improved light-emitting properties. google.com The use of 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) as an electron transport material in bilayer OLEDs significantly enhances device efficiency. acs.org Furthermore, polyconjugated molecules with biphenyl fragments have been synthesized and investigated for their luminescent properties, suggesting their potential use as emissive or charge transport layers in OLEDs. researchgate.net The introduction of a 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine derivative into the synthesis of enamines has resulted in a p-type semiconductor with a hole mobility of 2.5 × 10⁻² cm²/Vs, suitable for hole transport layers in solar cells with an efficiency of 18.4%. ossila.com
Self-Assembled Monolayers (SAMs) from Diethynyl-Biphenyl Derivatives
Self-assembled monolayers (SAMs) are ordered molecular assemblies that spontaneously form on a substrate surface. diva-portal.org Biphenyl derivatives, particularly those with thiol end groups, are known to form well-ordered SAMs on gold surfaces. researchgate.netdiva-portal.org The orientation and packing of the molecules in the SAM are influenced by the length of the aromatic chain and the nature of the substrate. researchgate.net
While the direct formation of SAMs from 1,1'-Biphenyl, 2,2'-diethynyl- is not detailed, the ethynyl groups can be readily converted to thiol groups, which are commonly used to anchor molecules to gold surfaces. diva-portal.org Studies on biphenyldithiol derivatives have shown that these molecules can form densely packed SAMs. researchgate.net The conformation of the biphenyl unit plays a crucial role in the quality of the resulting film. researchgate.net The ability to form ordered monolayers makes these materials interesting for applications in molecular electronics and sensor technology.
| Molecule | Substrate | Molecular Orientation | Film Quality |
| Thiophenol | Au | Poorly defined | - |
| 1,1'-Biphenyl-4-thiol | Au, Ag | Highly oriented | Densely packed |
| 1,1';4',1"-Terphenyl-4-thiol | Au, Ag | Highly oriented, less tilted than biphenylthiol | Densely packed |
| Anthracene-2-thiol | Au, Ag | Highly oriented | Densely packed |
| Table 2: Characteristics of SAMs formed from various thioaromatic molecules on gold and silver substrates. researchgate.net |
Computational and Theoretical Investigations of 1,1 Biphenyl, 2,2 Diethynyl Systems
Quantum Chemical Studies on Molecular Geometry and Conformation
Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational landscape of biaryl systems. The interplay between steric and electronic effects governs the molecule's preferred geometry, particularly the dihedral angle between the phenyl rings.
Density Functional Theory (DFT) has become a primary method for the geometry optimization of organic molecules due to its balance of computational cost and accuracy. mdpi.com For 1,1'-Biphenyl, 2,2'-diethynyl-, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and the crucial inter-ring dihedral angle. Functionals like B3LYP are commonly employed for this purpose, often paired with basis sets such as 6-31G(d) or larger to provide a reliable description of the system's electronic structure and geometry. mdpi.comnih.gov
The optimization process seeks the lowest energy conformation of the molecule. For 2,2'-disubstituted biphenyls, the geometry is a compromise between the steric repulsion of the ortho substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar arrangement. The linear nature of the ethynyl (B1212043) groups in 1,1'-Biphenyl, 2,2'-diethynyl- is expected to result in less steric hindrance compared to bulkier groups, influencing the final optimized geometry. DFT calculations can precisely quantify these effects.
Table 1: Representative Predicted Geometric Parameters for a 2,2'-Disubstituted Biphenyl (B1667301) System Based on DFT Calculations. Note: The following data is illustrative for a generic 2,2'-disubstituted biphenyl, as specific published values for 1,1'-Biphenyl, 2,2'-diethynyl- were not found in the searched literature. Calculations are typically performed at a level like B3LYP/6-31G(d).
| Parameter | Typical Calculated Value | Description |
| C1-C1' Bond Length | ~1.49 Å | The length of the central bond connecting the two phenyl rings. |
| C2-C(ethynyl) Bond Length | ~1.43 Å | The bond length between the phenyl ring and the ethynyl substituent. |
| C≡C Bond Length | ~1.21 Å | The triple bond length within the ethynyl group. |
| C1-C1'-C2' Dihedral Angle | 60° - 80° | The twist angle between the two phenyl rings, highly dependent on the ortho-substituent. |
| C1-C2-C(ethynyl) Angle | ~120° | The bond angle within the plane of the phenyl ring. |
| C2-C≡C Angle | ~178° | The bond angle defining the near-linear geometry of the ethynyl group. |
The defining conformational feature of biphenyl derivatives is the rotation around the central C1-C1' single bond. cdnsciencepub.com This rotation is characterized by a potential energy surface with energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The energy difference between a minimum and the highest-energy transition state is the rotational barrier. colostate.edu
For 1,1'-Biphenyl, 2,2'-diethynyl-, the key parameter is the dihedral angle (θ) between the planes of the two phenyl rings in the ground state. This angle results from the balance between two opposing forces:
Steric Hindrance : Repulsion between the ortho-substituents (the ethynyl groups) and the ortho-hydrogens on the opposing ring. This effect is minimized at a dihedral angle of 90°.
π-Conjugation : The overlap of the π-orbitals of the two aromatic rings, which stabilizes the system. This effect is maximized when the rings are coplanar (θ = 0° or 180°).
Computational methods can map the rotational energy profile by performing a series of constrained geometry optimizations where the C2-C1-C1'-C2' dihedral angle is fixed at various values, and the energy is calculated for each. Studies on other 2,2'-disubstituted biphenyls have shown that the size and nature of the substituent heavily influence the ground-state dihedral angle and the height of the rotational barrier. While the parent biphenyl has a dihedral angle of around 42-45°, bulky ortho-substituents can increase this angle significantly. colostate.edu The relatively slim, cylindrical profile of the ethynyl groups would be expected to produce a moderate rotational barrier.
Table 2: Illustrative Rotational Energy Profile Data for a Generic 2,2'-Disubstituted Biphenyl. Note: This table represents typical data obtained from conformational analysis calculations. Specific values for 1,1'-Biphenyl, 2,2'-diethynyl- would require a dedicated computational study.
| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformation |
| 0° (syn-planar) | High (Transition State) | Sterically hindered due to substituent clash. |
| ~70° | 0 (Energy Minimum) | Stable twisted (gauche) conformation. |
| 90° | Low | Perpendicular conformation, often near a transition state. |
| ~110° | 0 (Energy Minimum) | Stable twisted (gauche) conformation, enantiomeric to the ~70° form. |
| 180° (anti-planar) | Moderate (Transition State) | Sterically hindered due to substituent-hydrogen clash. |
Electronic Structure and Spectroscopic Property Predictions
Theoretical calculations are essential for predicting and interpreting the spectroscopic properties of molecules. By modeling the electronic structure, it is possible to simulate spectra that provide a direct link between molecular structure and experimental observation.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. mdpi.com In biphenyl systems, the π-orbitals of the two benzene (B151609) rings interact to form a new set of π-molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and the energy of its lowest-energy electronic transition. mdpi.com
For 1,1'-Biphenyl, 2,2'-diethynyl-, the presence of the π-systems of the ethynyl groups will interact with the π-system of the biphenyl core. These electron-rich substituents are expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted biphenyl. This change in the energy gap directly influences the molecule's UV-Visible absorption spectrum. Time-Dependent DFT (TD-DFT) calculations are commonly used to predict the energies and intensities of electronic transitions (e.g., π → π* transitions), which correspond to the absorption bands observed in UV-Vis spectroscopy.
Table 3: Representative Electronic Properties for a Substituted Biphenyl System. Note: These values are typical for conjugated aromatic systems and serve as an illustration. Specific calculations for 1,1'-Biphenyl, 2,2'-diethynyl- are required for precise data.
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ~4.5 eV | Correlates with the energy of the lowest electronic excitation and chemical reactivity. |
| Lowest Electronic Transition (λmax) | ~280 - 320 nm | Wavelength of maximum absorption, corresponding to the HOMO→LUMO transition. |
Theoretical frequency calculations using DFT can predict the vibrational modes of a molecule. wisc.edu After a geometry optimization finds the minimum energy structure, a frequency calculation (or Hessian calculation) can be performed. wisc.eduarxiv.org The results provide the frequencies of the normal modes of vibration, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. mit.eduresearchgate.net
For 1,1'-Biphenyl, 2,2'-diethynyl-, key vibrational modes of interest would include:
C≡C Stretching : A characteristic and strong vibration of the alkyne group, typically appearing in the 2100-2260 cm⁻¹ region.
≡C-H Stretching : The vibration of the terminal acetylenic hydrogen, usually found around 3300 cm⁻¹.
Aromatic C-H Stretching : Vibrations occurring above 3000 cm⁻¹.
Aromatic C=C Stretching : A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings.
Calculated spectra can be compared with experimental data to confirm the structure and assign the observed vibrational bands. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. arxiv.org
Table 4: Selected Predicted Vibrational Frequencies for 1,1'-Biphenyl, 2,2'-diethynyl-. Note: These are expected frequency regions for the specified vibrational modes based on DFT calculations of similar functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Acetylenic C-H Stretch | ~3300 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Alkyne C≡C Stretch | 2100 - 2250 | Weak-Medium | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong | Weak |
Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. pdx.edurug.nl The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei within a molecule. liverpool.ac.uk These shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR shifts depends on several factors, including the choice of DFT functional, the basis set, and the treatment of solvent effects. rsc.org For 1,1'-Biphenyl, 2,2'-diethynyl-, GIAO-DFT calculations would predict the chemical shifts for all unique proton and carbon atoms. Key predictions would include:
The chemical shift of the acetylenic proton (≡C-H), which is typically found in a distinct region of the ¹H NMR spectrum.
The shifts of the acetylenic carbons (C≡C), which are characteristic in the ¹³C NMR spectrum.
The shifts of the aromatic protons and carbons, which would be influenced by the electronic effects of the ethynyl substituents and the dihedral angle between the rings.
Comparing calculated shifts with experimental spectra is a powerful method for structure verification and assignment of complex spectra. rsc.org
Table 5: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,1'-Biphenyl, 2,2'-diethynyl-. Note: These values are estimates based on typical chemical shift ranges for the functional groups present. Accurate prediction requires specific GIAO-DFT calculations.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |
| Acetylenic Proton | ¹H | 3.0 - 3.5 |
| Aromatic Protons | ¹H | 7.2 - 7.8 |
| Acetylenic Carbons | ¹³C | 80 - 95 |
| Aromatic Carbons (unsubstituted) | ¹³C | 125 - 135 |
| Aromatic Carbons (substituted) | ¹³C | 120 - 140 |
Intermolecular Interactions and Self-Assembly Simulations
The unique geometry and electronic properties of 1,1'-Biphenyl, 2,2'-diethynyl-, characterized by the presence of two ethynyl groups on a biphenyl scaffold, make it a compelling candidate for the construction of ordered supramolecular architectures. Computational simulations are instrumental in understanding the non-covalent forces that govern the self-assembly of these molecules.
Theoretical studies on analogues of 1,1'-Biphenyl, 2,2'-diethynyl- suggest that a variety of non-covalent interactions play a crucial role in the formation of its supramolecular assemblies. These interactions, while individually weak, collectively dictate the stability and structure of the resulting aggregates. Density Functional Theory (DFT) calculations, particularly those incorporating dispersion corrections (DFT-D), are often employed to accurately model these interactions. nih.gov
Key non-covalent interactions anticipated in systems of 1,1'-Biphenyl, 2,2'-diethynyl- include:
π-π Stacking: The aromatic biphenyl core facilitates stacking interactions between molecules. The ethynyl groups can also participate in π-stacking.
C-H···π Interactions: The hydrogen atoms of the ethynyl groups and the biphenyl rings can interact with the π-electron clouds of neighboring molecules.
Hydrogen Bonding: While not a classical hydrogen bond donor, the acidic acetylenic hydrogens can participate in weak hydrogen bonds with suitable acceptors.
Molecular dynamics (MD) simulations can provide a dynamic picture of how these interactions influence the self-assembly process in solution. rsc.orgnorthwestern.edu These simulations can predict the formation of various aggregates, from simple dimers to more complex, ordered structures, by modeling the movement of individual molecules over time. nih.govmdpi.com
Table 1: Key Non-Covalent Interactions in Biphenyl-Based Systems
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| π-π Stacking | Attraction between aromatic rings. | 1-10 |
| C-H···π Interaction | Interaction between a C-H bond and a π-system. | 0.5-2.5 |
Note: The energies are general ranges and can vary based on the specific molecular environment and computational method.
The rigid structure and potential for non-covalent interactions make 1,1'-Biphenyl, 2,2'-diethynyl- an interesting component for host-guest systems. Computational methods are essential for predicting the binding affinity of this molecule with potential guest molecules. nih.govnih.gov
Quantum mechanical energy models combined with solvation models can be used to calculate the binding free energies of host-guest complexes. nih.govnih.gov These calculations can help in the rational design of hosts based on 1,1'-Biphenyl, 2,2'-diethynyl- for specific guest molecules. The binding affinity is influenced by a combination of factors including shape complementarity, electrostatic interactions, and the hydrophobic effect.
Table 2: Computational Methods for Binding Affinity Prediction
| Method | Description | Key Outputs |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Binding pose, Scoring function value |
| Molecular Dynamics (MD) Simulations with Free Energy Calculations | Simulates the dynamic behavior of the host-guest system and calculates the free energy of binding. | Binding free energy (ΔG), Enthalpic (ΔH) and Entropic (ΔS) contributions |
Reaction Mechanism Studies and Catalytic Pathway Investigations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For 1,1'-Biphenyl, 2,2'-diethynyl-, theoretical studies can explore its reactivity, particularly the reactions involving the ethynyl groups, such as cyclization and polymerization reactions.
DFT calculations are commonly used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. beilstein-journals.org This allows for the determination of activation energies and reaction rates. For example, theoretical studies on similar diethynyl-aromatic compounds have investigated intramolecular cyclization pathways leading to the formation of new cyclic structures.
In the context of catalysis, computational studies can help in understanding how a catalyst interacts with 1,1'-Biphenyl, 2,2'-diethynyl- to lower the activation energy of a specific reaction. This can involve modeling the catalytic cycle, including substrate binding, the chemical transformation step, and product release. bohrium.com Such investigations are crucial for the development of new catalytic processes utilizing diethynyl-biphenyl derivatives.
Table 3: Theoretical Approaches to Studying Reaction Mechanisms
| Approach | Description | Information Gained |
|---|---|---|
| Transition State Theory (TST) | Relates the rate of a reaction to the properties of the transition state. | Activation energy, Reaction rate constant |
| Intrinsic Reaction Coordinate (IRC) Calculations | Traces the reaction path from the transition state to the reactants and products. | Confirmation of the connection between transition state and minima |
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies for Diethynyl-Biphenyl Scaffolds
The creation of complex molecular architectures based on the diethynyl-biphenyl core is contingent on the development of efficient and versatile synthetic methods. While classical approaches provide a foundation, emerging research is directed towards more sophisticated and sustainable strategies.
A primary focus is the expanded application of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction. vinhuni.edu.vnbeilstein-journals.org This reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, enabling the direct coupling of a 2,2'-dihalo-1,1'-biphenyl core with various terminal alkynes. mdpi.com Future methodologies will likely focus on developing more active and stable catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. beilstein-journals.org The use of ionic liquids as a recyclable reaction medium under microwave irradiation has shown promise in accelerating reaction times and improving yields for Sonogashira couplings, a technique that could be adapted for diethynyl-biphenyl synthesis. vinhuni.edu.vn
Furthermore, research into "inverse Sonogashira reactions," where an iodoalkyne is coupled with a boronic acid, presents an alternative pathway that could broaden the substrate scope for creating complex diethynyl-biphenyl derivatives. nih.gov Beyond coupling, novel cyclization reactions of diethynyl-biphenyls and their precursors are being explored to generate unique polycyclic aromatic hydrocarbons and heterocyclic systems. researchgate.netnih.govrsc.org These reactions could lead to the synthesis of entirely new classes of compounds with unique electronic and photophysical properties.
Key research directions include:
Catalyst Development: Designing phosphine-free palladium catalysts and exploring copper-catalyzed systems to improve the sustainability and cost-effectiveness of cross-coupling reactions. nih.gov
Flow Chemistry: Implementing continuous flow processes for Sonogashira and related couplings to enhance safety, scalability, and process control.
One-Pot Syntheses: Developing sequential, one-pot reactions that combine the formation of the biphenyl (B1667301) scaffold (e.g., via Suzuki coupling) with subsequent di-ethynylation, streamlining the synthetic process. researchgate.net
Bio-inspired Solvents: Investigating the use of renewable, bio-alternative solvents like Cyrene™ to replace traditional polar aprotic solvents such as DMF in coupling reactions. beilstein-journals.org
| Reaction Type | Catalyst System (Example) | Key Advantage |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Robust and widely applicable for C(sp²)-C(sp) bond formation. vinhuni.edu.vnbeilstein-journals.org |
| Suzuki-Miyaura Coupling | Palladium catalysts with phosphine (B1218219) ligands | Foundational for creating the initial biphenyl scaffold. nih.gov |
| Ullmann Coupling | Copper powder or complexes | Useful for forming the tetrasubstituted biaryl bond under certain conditions. acs.org |
| Cacchi-Type Annulation | Palladium catalysts | Enables intramolecular cyclization to form heterocyclic systems. beilstein-journals.org |
Integration into Advanced Functional Materials
The rigid structure and conjugated π-system of 2,2'-diethynyl-biphenyl make it an exemplary building block for advanced functional materials, particularly conjugated polymers for optoelectronics. nih.govelsevierpure.com The ethynyl (B1212043) groups serve as versatile handles for polymerization, allowing the molecule to be incorporated into the main chain of polymers with extended π-conjugation.
Organometallic conjugated polymers, known as polymetallynes, have been synthesized using 1,1'-bis(ethynyl)-4,4'-biphenyl, indicating a promising route for the 2,2'-diethynyl isomer as well. cgohlke.com These materials, which incorporate transition metals like platinum or palladium into the polymer backbone, are of interest for their unique electronic and photonic properties.
Furthermore, Sonogashira coupling polymerization is a key technique for creating copolymers where diethynyl-biphenyl units alternate with other aromatic fragments. ias.ac.inbeilstein-journals.org This approach allows for fine-tuning of the material's properties, such as the absorption and emission wavelengths, by carefully selecting the comonomers. ias.ac.inresearchgate.net The resulting polymers have potential applications in:
Organic Light-Emitting Diodes (OLEDs): The biphenyl core can serve as a host material for phosphorescent emitters, and the extended conjugation afforded by polymerization can enhance charge transport. researchgate.net
Organic Photovoltaics (OPVs): Polymers containing diethynyl-biphenyl units can act as donor materials in the active layer of solar cells, where their light-absorption properties are critical. mdpi.com
Organic Field-Effect Transistors (OFETs): The rigid, planarizable structure of these polymers can facilitate ordered packing in thin films, which is crucial for achieving high charge carrier mobility. mdpi.com
The steric hindrance from the 2,2'-substitution can influence the polymer's morphology, potentially preventing excessive aggregation and leading to more amorphous films with desirable properties for certain device architectures. ucla.edu
| Material Class | Synthetic Method | Potential Application |
| Conjugated Copolymers | Sonogashira Polymerization | OLEDs, OPVs, OFETs ias.ac.inbeilstein-journals.org |
| Polymetallynes | Dehydrohalogenative Polycondensation | Nonlinear Optics, Sensors cgohlke.com |
| Cross-linked Networks | Oxidative Polymerization | Porous Materials, Catalysis iastate.edu |
Exploration of Chiral 2,2'-Diethynyl-Biphenyl Ligands in Asymmetric Catalysis
The field of asymmetric catalysis relies heavily on the design of chiral ligands that can induce high enantioselectivity in chemical reactions. sioc-journal.cn Axially chiral biaryls, such as BINAP and its derivatives, are among the most successful classes of ligands ever developed. pnas.orgnih.gov The biphenyl scaffold provides a robust, C₂-symmetric framework whose stereoelectronic properties can be precisely tuned by modifying the substituents at the ortho (2,2') and other positions. nih.govchemrxiv.orgnih.gov
While ligands based on 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (B1224689) (BIPHEP) and 2,2'-dihydroxy-1,1'-biphenyl (BIPOL) have been extensively studied, the potential of 2,2'-diethynyl-biphenyl as a ligand scaffold remains a nascent and intriguing area of research. pnas.orgchemrxiv.org The exploration of this motif is based on the hypothesis that the unique electronic and steric features of the ethynyl groups could impart novel reactivity and selectivity.
The key properties of the ethynyl substituents that could influence catalysis include:
Linear Geometry: The linear, rod-like nature of the ethynyl groups provides a distinct steric profile compared to bulkier phosphine or branched alkyl groups. nih.govchemrxiv.org
π-System: The triple bonds are electronically distinct, capable of participating in π-stacking or other non-covalent interactions with substrates or metal centers.
Lewis Basicity: The π-electron density of the alkyne can allow it to act as a weak Lewis base, potentially coordinating to a metal center or influencing the electronic environment of an adjacent donor atom.
Synthetic Handle: The terminal alkyne can be further functionalized, for example via click chemistry or conversion to a phosphine, allowing for the creation of a diverse library of modular ligands from a single chiral diethynyl-biphenyl precursor.
Future research will likely involve the synthesis of enantiomerically pure (R)- and (S)-2,2'-diethynyl-1,1'-biphenyl and its subsequent elaboration into novel diphosphine, phosphoramidite, or diol-type ligands. nih.govresearchgate.netnih.gov These new ligands would then be screened in a variety of benchmark asymmetric reactions, such as hydrogenation, cycloaddition, and additions of organometallic reagents to aldehydes, to evaluate their efficacy and enantioselectivity. nih.govnih.gov
| Ligand Class (Hypothetical) | Potential Synthesis | Target Reaction |
| Diethynyl Diphosphines | Hydrophosphination of alkyne groups | Asymmetric Hydrogenation pnas.org |
| Diethynyl Diols | Conversion of alkynes to other functional groups | Asymmetric Alkylation nih.gov |
| Phosphoramidites | Reaction with chiral backbones and PCl₃ | Asymmetric Cycloaddition chemrxiv.org |
Advanced Computational Modeling for Structure-Property Relationships
Computational modeling has become an indispensable tool for predicting and understanding the behavior of complex molecules. For 2,2'-diethynyl-biphenyl and its derivatives, advanced computational methods, particularly Density Functional Theory (DFT), are crucial for elucidating the intricate relationships between molecular structure and functional properties.
A key structural parameter in biphenyl systems is the dihedral angle (twist angle) between the two phenyl rings. aps.org This angle is a direct consequence of the steric hindrance between the ortho-substituents. Computational models can accurately predict this ground-state geometry and, more importantly, calculate the rotational energy barrier. This information is vital for understanding the molecule's conformational dynamics and atropisomeric stability.
Ab initio calculations are being used to investigate electron transport through single biphenyl molecules, revealing that the electrical conductance is strongly dependent on the dihedral angle. aps.org Theoretical studies have found that conductance is often proportional to cos²θ, where θ is the twist angle, providing a fundamental principle for designing molecular electronic components. aps.org
For materials applications, computational modeling can predict key optoelectronic properties of polymers derived from diethynyl-biphenyl monomers. These calculations can determine:
Frontier Molecular Orbital (HOMO/LUMO) energies: These values are essential for predicting the band gap of a material and its suitability for use in electronic devices like OLEDs and OPVs.
Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) can simulate UV-Vis absorption and fluorescence spectra, guiding the design of materials with specific colors for display and lighting applications.
Charge Transport Properties: Modeling can provide insights into reorganization energies and electronic couplings between adjacent molecules or polymer chains, which are critical parameters for predicting charge mobility.
By simulating various substitution patterns on the biphenyl core, researchers can perform in silico screening to identify promising candidates for synthesis, accelerating the materials discovery process. nih.govnih.gov
| Computational Method | Property Predicted | Relevance |
| Density Functional Theory (DFT) | Ground state geometry, dihedral angle, rotational barrier | Understanding conformation and stability. rsc.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption/emission spectra, excitation energies | Designing materials for optoelectronics. |
| Non-Equilibrium Green's Function (NEGF) + DFT | Electron transport, molecular conductance | Molecular electronics design. aps.org |
Applications in Quantum Information Science and Molecular Electronics
The unique electronic structure and well-defined geometry of 2,2'-diethynyl-biphenyl make it a compelling candidate for exploration in the cutting-edge fields of molecular electronics and quantum information science (QIS).
In molecular electronics , the goal is to use individual molecules as active components in electronic circuits. The diethynyl-biphenyl scaffold is essentially a precursor to a molecular wire. The terminal ethynyl groups are known to form direct, covalent Au-C bonds with gold electrodes, providing robust and electronically transparent contacts. nih.govresearchgate.net Studies on oligophenyl-diethynyl molecules have demonstrated stable single-molecule junctions, and their charge transport properties have been systematically investigated. nih.govresearchgate.net The biphenyl core, with its tunable dihedral angle, acts as a "molecular switch" or "rheostat," where the conductance can be modulated by mechanical or chemical control of the ring twist. aps.orgarxiv.org The conformation-dependent electron transport is a key feature that could be exploited in future molecular-scale devices. semanticscholar.org
The application in Quantum Information Science (QIS) is more speculative but holds significant long-term potential. QIS seeks to harness quantum phenomena like superposition and entanglement for computation and communication. Molecular systems are being explored as potential "qubits," the fundamental units of quantum information. The appeal of a molecule like diethynyl-biphenyl lies in its potential to be synthesized with atomic precision, leading to identical, reproducible qubits.
Future research could explore using the coupled π-systems of the two phenyl rings to encode quantum information. The degree of electronic coupling between the rings, and thus the interaction between potential qubit states, could be precisely controlled via the dihedral angle. The ethynyl groups provide a clear pathway for anchoring the molecule within more complex architectures, such as on surfaces or integrated into larger quantum circuits. While significant challenges remain in controlling and measuring the quantum states of single molecules, the structural and electronic precision offered by scaffolds like 2,2'-diethynyl-biphenyl makes them an important target for foundational research in this emerging field.
Q & A
Basic: What are the established synthetic methodologies for preparing 1,1'-Biphenyl, 2,2'-diethynyl-?
The synthesis of 1,1'-Biphenyl, 2,2'-diethynyl- typically employs palladium-catalyzed cross-coupling reactions. A Sonogashira coupling between 2,2'-dihalobiphenyl precursors (e.g., 2,2'-dibromobiphenyl) and terminal alkynes is widely used. Key conditions include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
- Base : Triethylamine or diisopropylamine to deprotonate the alkyne.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
Optimization of reaction time (12–48 hours) and temperature (60–80°C) is critical to minimize side reactions like homocoupling. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>70%) .
Basic: What spectroscopic and crystallographic techniques confirm the structure of 1,1'-Biphenyl, 2,2'-diethynyl-?
Structural validation requires:
- NMR spectroscopy : ¹H NMR identifies ethynyl protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.0–7.5 ppm). ¹³C NMR confirms sp-hybridized carbons (δ ~75–85 ppm for C≡C).
- IR spectroscopy : Sharp absorption at ~2100 cm⁻¹ for C≡C stretches.
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL) resolves bond lengths (C≡C: ~1.20 Å) and dihedral angles between biphenyl rings. Refinement protocols in SHELX account for thermal motion and disorder .
Advanced: What challenges arise in achieving regioselectivity during derivatization of 1,1'-Biphenyl, 2,2'-diethynyl-?
Regioselectivity challenges stem from steric hindrance at the 2,2'-positions and electronic effects of substituents. Strategies include:
- Ligand design : Bulky phosphine ligands (e.g., BIPHEPHOS) direct coupling to less hindered sites.
- Low-temperature kinetics : Slower reaction rates at −20°C favor thermodynamically stable products.
- Computational pre-screening : DFT calculations (B3LYP/6-31G*) predict transition-state energies to identify favorable pathways .
Advanced: How can computational methods predict the electronic properties of 1,1'-Biphenyl, 2,2'-diethynyl- derivatives?
- DFT calculations : Model HOMO-LUMO gaps (e.g., ~3.5 eV for unsubstituted derivatives) and charge transfer dynamics.
- TD-DFT : Simulates UV-Vis spectra to correlate conjugation length with absorption maxima (e.g., λmax ~300 nm).
- Molecular dynamics : Assesses torsional flexibility of ethynyl groups and π-π stacking interactions in solid-state .
Data Contradiction: How to resolve discrepancies between experimental and computational data?
Common sources of inconsistency include:
- Solvent effects : Compare experimental (solution-state) and computational (gas-phase) data; apply polarizable continuum models (PCM) in DFT.
- Crystal packing : Use SHELX-refined XRD data to account for intermolecular forces absent in simulations.
- Validation : Cross-check NMR chemical shifts with computed GIAO (gauge-including atomic orbital) values .
Advanced: What methodologies optimize crystal growth for X-ray studies?
- Solvent selection : Mixed solvents (e.g., CH₂Cl₂/hexane) reduce nucleation density.
- Temperature gradients : Gradual cooling (40°C → 4°C) promotes large, defect-free crystals.
- Microseeding : Introduce pre-formed microcrystals to control nucleation sites.
- Additives : Ionic liquids (e.g., [BMIM][PF₆]) improve lattice ordering. Data collection at synchrotron facilities enhances resolution for SHELX refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
